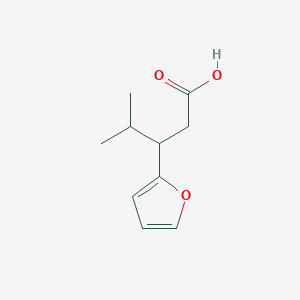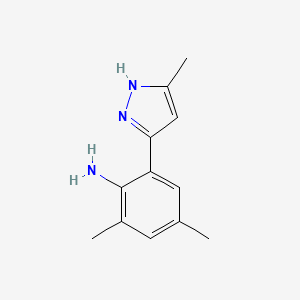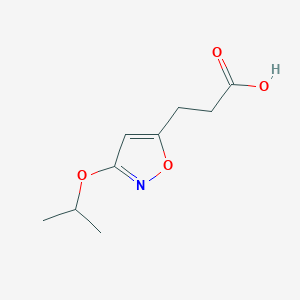
3-Furan-2-yl-4-methyl-pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furan-2-yl-4-methyl-pentanoic acid is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a pentanoic acid chain. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Mecanismo De Acción
- Furan derivatives have been explored for their therapeutic efficacy, including antibacterial, antifungal, and antiviral properties . Identifying specific targets would require further research.
- One possible mechanism involves transmetalation in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, boron reagents (such as organotrifluoroborates) transfer nucleophilic organic groups to palladium, forming new carbon–carbon bonds .
- Cellular effects are diverse due to the furan scaffold:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furan-2-yl-4-methyl-pentanoic acid typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the alkylation of 2-furylcarbinol with methyl iodide in the presence of a base, followed by oxidation to form the desired acid . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Furan-2-yl-4-methyl-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
3-Furan-2-yl-4-methyl-pentanoic acid has several applications in scientific research:
Comparación Con Compuestos Similares
3-Furan-2-yl-4-methyl-pentanoic acid can be compared with other furan derivatives, such as:
2-Furoic acid: A simpler furan derivative with a carboxylic acid group directly attached to the furan ring.
Furfuryl alcohol: A furan derivative with a hydroxymethyl group attached to the furan ring.
Furan-2-carboxaldehyde: A furan derivative with an aldehyde group attached to the furan ring.
The uniqueness of this compound lies in its specific structure, which combines a furan ring with a pentanoic acid chain, providing distinct chemical and biological properties .
Propiedades
IUPAC Name |
3-(furan-2-yl)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(2)8(6-10(11)12)9-4-3-5-13-9/h3-5,7-8H,6H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAZKIOEYOOAEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)


![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)


